4-methoxy-N-(2-methoxybenzyl)benzamide

Description

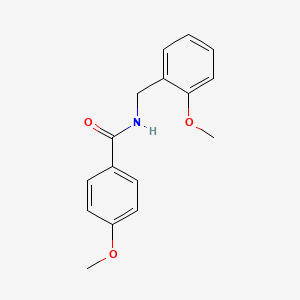

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-19-14-9-7-12(8-10-14)16(18)17-11-13-5-3-4-6-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHBASPTHVVGMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of 4-methoxy-N-(2-methoxybenzyl)benzamide

Abstract

This application note details a systematic approach to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-methoxy-N-(2-methoxybenzyl)benzamide. The methodology presented herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from initial analyte characterization to full method validation in accordance with international regulatory standards. The developed isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent performance characteristics for the intended analyte.

Introduction

4-methoxy-N-(2-methoxybenzyl)benzamide is a synthetic compound with a molecular structure featuring multiple aromatic rings and an amide linkage. Accurate quantification of this and similar molecules is critical in various stages of pharmaceutical development, including synthesis verification, purity assessment, and stability testing. High-performance liquid chromatography (HPLC) is the premier analytical technique for these applications due to its high resolution, sensitivity, and reproducibility.[1][2]

The development of a reliable HPLC method necessitates a thorough understanding of the analyte's physicochemical properties and the principles of chromatographic separation.[3] This document provides a logical, step-by-step protocol, explaining the scientific rationale behind the selection of chromatographic conditions, and culminates in a validation protocol that adheres to the stringent requirements of the International Council for Harmonisation (ICH).[4][5][6]

Analyte Characterization: 4-methoxy-N-(2-methoxybenzyl)benzamide

A foundational step in method development is understanding the target molecule.

-

Structure: (Image of the chemical structure of 4-methoxy-N-(2-methoxybenzyl)benzamide would be inserted here)

-

Molecular Formula: C₁₆H₁₇NO₃[7]

-

Molecular Weight: 271.31 g/mol [7]

-

Physicochemical Properties: The presence of two methoxy groups and two benzene rings suggests significant hydrophobicity. A structurally related compound, 4-methoxy-N-phenylbenzamide, has a calculated XLogP3 of 2.6, indicating its non-polar nature.[8] The target analyte, with its additional methoxybenzyl group, is expected to be even more hydrophobic. The amide functional group is generally neutral and not readily ionizable under typical HPLC mobile phase pH conditions.[9] The aromatic rings and the benzamide moiety constitute a strong chromophore, making UV detection a suitable choice.[10][11]

HPLC Method Development Strategy

Our strategy is to develop a simple, isocratic reversed-phase HPLC method that is robust and transferable. Reversed-phase chromatography is the most widely used HPLC mode, particularly for non-polar to moderately polar analytes.[1][12]

Initial Parameter Selection: The Starting Point

The initial chromatographic conditions are selected based on the analyte's properties and common practices in pharmaceutical analysis.

| Parameter | Initial Selection | Rationale |

| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | The C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase HPLC, offering excellent retention for hydrophobic compounds like the target analyte.[13][14][15] A standard column length of 250 mm provides high resolving power, and a 5 µm particle size offers a good balance between efficiency and backpressure.[16][17] |

| Mobile Phase | Acetonitrile (ACN) and Water | Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[18] A mixture with water will be used to elute the analyte from the C18 column.[12][19] |

| Elution Mode | Isocratic | An isocratic elution (constant mobile phase composition) is preferred for its simplicity, robustness, and shorter re-equilibration times, making it ideal for routine quality control analysis. |

| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing good efficiency without generating excessive backpressure. |

| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature helps to ensure reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |

| Detection | UV at 254 nm | The aromatic structure of the analyte suggests strong UV absorbance. 254 nm is a common wavelength used for the detection of aromatic compounds and provides good sensitivity. A photodiode array (PDA) detector can be used to determine the optimal detection wavelength by scanning the UV spectrum of the analyte.[10] |

| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |

| Diluent | Mobile Phase | Dissolving the sample in the mobile phase is the best practice to ensure good peak shape and avoid solvent mismatch effects. |

Workflow for Method Optimization

The following workflow outlines the systematic optimization of the initial parameters.

Caption: Workflow for HPLC Method Optimization.

Experimental Protocol: Method Development

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 4-methoxy-N-(2-methoxybenzyl)benzamide in HPLC-grade acetonitrile. From this, prepare a working standard of 100 µg/mL by diluting with the initial mobile phase composition.

-

Initial Chromatographic Run: Equilibrate the HPLC system with a mobile phase of 70:30 (v/v) acetonitrile:water at a flow rate of 1.0 mL/min. Inject 10 µL of the working standard and monitor the chromatogram.

-

Retention Time Optimization: The goal is to achieve a retention factor (k') between 2 and 10 for good resolution from the void volume and a reasonable run time.

-

If the retention time is too short (k' < 2), decrease the percentage of acetonitrile in the mobile phase (e.g., to 65:35 or 60:40).

-

If the retention time is too long (k' > 10), increase the percentage of acetonitrile (e.g., to 75:25).

-

A useful rule of thumb in reversed-phase HPLC is that a 10% decrease in the organic solvent content roughly triples the retention time.[19][20]

-

-

Peak Shape Evaluation: Assess the peak symmetry. The USP tailing factor should ideally be less than 1.5.[21][22] If significant tailing is observed, which is less likely for a neutral amide, a small amount of an acid modifier like 0.1% formic acid or phosphoric acid in the aqueous portion of the mobile phase can be considered.[1] However, for this non-ionizable compound, tailing is more likely due to secondary interactions with the silica backbone of the stationary phase, which can often be mitigated by using a high-purity, end-capped C18 column.

Final Optimized HPLC Method

Based on the optimization process, the following final method was established:

| Parameter | Optimized Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

| Diluent | Acetonitrile : Water (65:35 v/v) |

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose.[4][23][24] The validation will be performed according to ICH Q2(R2) guidelines.[5][6]

Caption: Key Parameters for HPLC Method Validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][25]

-

Protocol:

-

Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

-

Inject a solution of the 4-methoxy-N-(2-methoxybenzyl)benzamide standard.

-

If available, inject solutions of known related substances or stressed (e.g., acid, base, oxidative, thermal, photolytic degradation) samples.

-

-

Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank should show no interference.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[26][27]

-

Protocol:

-

Prepare a series of at least five standard solutions of 4-methoxy-N-(2-methoxybenzyl)benzamide at different concentrations, typically ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

-

Inject each concentration in triplicate.

-

Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

-

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[25][26][27]

-

Protocol:

-

Accuracy will be determined by the recovery of spiked samples. If a sample matrix (e.g., a formulation) is available, spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare three replicates at each concentration level.

-

Calculate the percentage recovery.

-

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[26][27]

-

Protocol:

-

Repeatability (Intra-assay precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

-

Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Protocol: LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

-

LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

-

-

Acceptance Criteria: The LOQ should be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[25]

-

Protocol:

-

Vary the following parameters one at a time:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (e.g., acetonitrile percentage ± 2%)

-

-

Analyze the system suitability solution with each variation.

-

-

Acceptance Criteria: System suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits for all variations.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.[21][22][28]

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 1.5 |

| Theoretical Plates | ≥ 2000 |

| %RSD of Peak Areas | ≤ 1.0% (from 5 replicate injections of the standard) |

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for the quantification of 4-methoxy-N-(2-methoxybenzyl)benzamide. The proposed reversed-phase method is simple, robust, and meets the stringent requirements for pharmaceutical analysis as outlined by regulatory bodies. By following the detailed protocols for method development and validation, laboratories can ensure the generation of reliable and accurate data for this compound.

References

-

United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

-

U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

-

ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

-

Amerigo Scientific. A Guide to HPLC Column Selection. [Link]

-

Agilent. Understanding the Latest Revisions to USP <621>. [Link]

-

United States Pharmacopeia. USP-NF <621> Chromatography. [Link]

-

United States Pharmacopeia. <621> Chromatography - USP-NF Abstract. [Link]

-

DSDP Analytics. USP <621> Chromatography. [Link]

-

U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

-

BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

-

ResearchGate. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

-

Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

Research J. Pharm. and Tech. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

-

Wikipedia. Reversed-phase chromatography. [Link]

-

LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

-

Food Safety Institute. Types of Detectors in High-Performance Liquid Chromatography. [Link]

-

Pharmaguideline. Different Types of HPLC Columns Used in Analysis. [Link]

-

LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

-

PubMed. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. [Link]

-

Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

-

IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

-

KNAUER. How to Choose the Right HPLC Detector. [Link]

-

Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

-

Aurora Pro Scientific. HPLC Column Selection Guide. [Link]

-

PubChem. 4-methoxy-N-phenylbenzamide. [Link]

-

Pharmaguideline. Steps for HPLC Method Validation. [Link]

-

LCGC International. HPLC Detector Selection — What, Where, When, and How. [Link]

-

Bio-Analysis Centre. Types of detectors used in HPLC. [Link]

-

AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

-

U.S. Environmental Protection Agency. 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

-

Tech Information. Amide or Amino HPLC Columns What are the Differences. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. â©621⪠Chromatography [doi.usp.org]

- 4. fda.gov [fda.gov]

- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 6. intuitionlabs.ai [intuitionlabs.ai]

- 7. 4-Methoxy-N-(2-methoxybenzyl)benzamide CAS#: 331440-04-1 [m.chemicalbook.com]

- 8. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]

- 10. Types of Detectors in High-Performance Liquid Chromatography • Food Safety Institute [foodsafety.institute]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 13. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]

- 14. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]

- 15. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]

- 16. labtech.tn [labtech.tn]

- 17. auroraprosci.com [auroraprosci.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. rjptonline.org [rjptonline.org]

- 20. researchgate.net [researchgate.net]

- 21. uni-onward.com.tw [uni-onward.com.tw]

- 22. dsdpanalytics.com [dsdpanalytics.com]

- 23. scribd.com [scribd.com]

- 24. biopharminternational.com [biopharminternational.com]

- 25. propharmagroup.com [propharmagroup.com]

- 26. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 27. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 28. agilent.com [agilent.com]

Preparation of 4-methoxy-N-(2-methoxybenzyl)benzamide stock solutions in DMSO

Application Note: High-Integrity Preparation of 4-methoxy-N-(2-methoxybenzyl)benzamide Stock Solutions in DMSO

Abstract

This guide details the protocol for preparing, storing, and utilizing stock solutions of 4-methoxy-N-(2-methoxybenzyl)benzamide (MW: ~271.31 g/mol ). As a lipophilic benzamide derivative, this compound presents specific challenges regarding solubility limits in aqueous buffers and sensitivity to dimethyl sulfoxide (DMSO) hygroscopicity. This protocol integrates field-proven medicinal chemistry practices to ensure compound stability, prevent precipitation ("crashing out") during biological assays, and maintain experimental reproducibility.

Physicochemical Analysis & Solubility Logic

Before handling the compound, it is critical to understand its properties to predict behavior in solution.

| Property | Value (Approx.) | Implication for Protocol |

| Molecular Formula | C₁₆H₁₇NO₃ | Organic, moderately lipophilic. |

| Molecular Weight | 271.31 g/mol | Used for Molarity ( |

| Predicted LogP | ~2.5 - 3.2 | Low water solubility; high DMSO solubility. |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Potential for aggregation in aqueous media. |

| Target Stock Conc. | 10 mM - 50 mM | 10 mM is the recommended standard to prevent saturation. |

Expert Insight: The presence of two methoxy groups and a benzyl linker increases the lipophilicity of the benzamide core. While soluble in DMSO, this molecule is prone to rapid precipitation when a concentrated DMSO stock is introduced directly into a high-salt aqueous buffer (e.g., PBS or cell culture media).

Materials & Equipment

-

Compound: 4-methoxy-N-(2-methoxybenzyl)benzamide (Solid, >95% purity).

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.

-

Vials: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polypropylene for long-term storage if possible, as leachables can occur.

-

Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Protocol: Stock Solution Preparation

Step 1: Molar Mass Calculation & Weighing

To prepare 10 mL of a 10 mM stock solution:

-

Equilibrate the compound vial to room temperature before opening to prevent condensation.

-

Weigh ~27.1 mg of solid directly into an amber glass vial.

-

Note: Do not weigh onto weighing paper and transfer; static charge often causes loss of this specific crystalline powder.

-

-

Record the exact mass (e.g., 27.4 mg) and adjust the DMSO volume accordingly.

Step 2: Solubilization

-

Calculate the required volume of Anhydrous DMSO:

-

Add the DMSO to the center of the vial.

-

Vortex vigorously for 30 seconds.

-

Sonicate for 5–10 minutes at room temperature.

-

Visual QC: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

Step 3: Aliquoting & Storage

-

Divide the master stock into small aliquots (e.g., 50 µL or 100 µL) in cryovials.

-

Reasoning: This prevents repeated freeze-thaw cycles.[4] Each cycle introduces atmospheric moisture, which eventually causes the compound to precipitate inside the frozen stock.

-

-

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Visualization: Preparation Workflow

Figure 1: Step-by-step workflow for the preparation of high-integrity stock solutions.

Protocol: Serial Dilution (The "Intermediate Step" Method)

Crucial Warning: Never dilute a lipophilic benzamide stock (10 mM) directly into aqueous media (e.g., cell culture media) to reach a high concentration (e.g., 100 µM). This causes a rapid local concentration spike, leading to micro-precipitation that is invisible to the naked eye but ruins assay data (the "crash out" effect).

The Solution: Use an Intermediate Dilution Step .

-

Stock: 10 mM in 100% DMSO.

-

Intermediate: Dilute Stock 1:10 or 1:100 in 100% DMSO (not water).

-

Example: 10 µL Stock + 90 µL DMSO = 1 mM Intermediate.

-

-

Working Solution: Dilute Intermediate 1:1000 into Assay Buffer.

-

Example: 1 µL Intermediate (1 mM) + 999 µL Media = 1 µM Final Assay Concentration.

-

Result: Final DMSO concentration is 0.1% (safe for most cells), and the compound remains soluble.

-

Visualization: Dilution Strategy

Figure 2: The "Intermediate Dilution" strategy prevents precipitation by maintaining the compound in the organic phase until the final high-dilution step.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Turbidity upon thawing | Water absorption (Hygroscopicity).[2] | Discard aliquot. Ensure future stocks use anhydrous DMSO and are sealed tightly. |

| Precipitation in Assay | "Crash out" effect. | Adopt the Intermediate Dilution method (Fig 2). Reduce final concentration. |

| Loss of Potency | Amide hydrolysis or oxidation. | Check storage temp. Avoid repeated freeze-thaw.[4] Verify purity via LC-MS. |

| Cytotoxicity in Controls | DMSO % too high. | Ensure final DMSO < 0.5% (v/v).[4][6] Include a "Vehicle Only" control. |

References

-

Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guidelines.[7][8] Gaylord Chemical Literature. Link

-

Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility). Link

-

Wayman, J. (2022). Best Practices for Compound Management and Stock Solution Storage.[4][7][9] SLAS Discovery. Link

-

PubChem. (2024). Compound Summary: 4-methoxybenzamide derivatives.[10] National Library of Medicine. Link

Sources

- 1. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]

Revolutionizing Amide Synthesis: A Microwave-Assisted Protocol for 4-methoxy-N-(2-methoxybenzyl)benzamide

Introduction: The Imperative for Greener, Faster Chemistry

In the landscape of modern medicinal chemistry and drug development, the amide bond remains a cornerstone of molecular architecture, prevalent in over 25% of all existing pharmaceuticals.[1] The synthesis of N-substituted benzamides, a key structural motif, traditionally involves methods that are often time-consuming and energy-intensive. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating.[2][3][4][5] This application note details a robust and rapid microwave-assisted protocol for the synthesis of 4-methoxy-N-(2-methoxybenzyl)benzamide, a compound of interest in scaffold-based drug discovery. By leveraging the principles of microwave chemistry, we demonstrate a significant reduction in reaction time, an increase in yield, and an overall more sustainable synthetic route.[6]

Microwave irradiation directly and efficiently heats the reaction mixture, leading to a dramatic acceleration of reaction rates.[3][5][6] This localized and uniform heating minimizes the formation of side products, resulting in cleaner reactions and simpler purification processes.[5][6]

Reaction Principle and Mechanism

The synthesis of 4-methoxy-N-(2-methoxybenzyl)benzamide proceeds via the coupling of 4-methoxybenzoic acid and (2-methoxyphenyl)methanamine. The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt. To overcome this, a coupling agent is employed to activate the carboxylic acid.

In this protocol, a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is utilized. The carbodiimide activates the carboxylic acid by converting the hydroxyl group into a better leaving group.[7] The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then susceptible to nucleophilic attack by the amine, (2-methoxyphenyl)methanamine, leading to the formation of the desired amide bond and a urea byproduct.[7][8]

Microwave irradiation significantly accelerates this process by rapidly heating the polar reactants and intermediates, thus overcoming the activation energy barrier more efficiently than conventional heating methods.[2]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Methoxybenzoic acid | ≥99% | Sigma-Aldrich |

| (2-Methoxyphenyl)methanamine | 98% | Alfa Aesar |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 99% | Acros Organics |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific |

| Ethyl acetate | HPLC grade | VWR |

| Hexane | HPLC grade | VWR |

| Sodium bicarbonate (NaHCO₃) | ACS reagent | EMD Millipore |

| Magnesium sulfate (MgSO₄), anhydrous | ≥99.5% | J.T. Baker |

Instrumentation:

A dedicated microwave reactor designed for organic synthesis with temperature and pressure monitoring capabilities is required.

Detailed Synthesis Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve 4-methoxybenzoic acid (1.0 mmol, 152.15 mg) and (2-methoxyphenyl)methanamine (1.0 mmol, 137.18 mg) in 5 mL of anhydrous dichloromethane (DCM).

-

Addition of Coupling Agent: To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol, 226.37 mg).

-

Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10 minutes with a maximum power of 200 W. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

After the reaction is complete, cool the vessel to room temperature.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-methoxy-N-(2-methoxybenzyl)benzamide.

-

Experimental Workflow Diagram:

Caption: Microwave-assisted synthesis workflow.

Characterization of 4-methoxy-N-(2-methoxybenzyl)benzamide

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

¹H NMR (400 MHz, CDCl₃) δ: 7.75 (d, J = 8.8 Hz, 2H), 7.30-7.25 (m, 2H), 6.95-6.85 (m, 4H), 6.70 (br s, 1H, NH), 4.65 (d, J = 5.6 Hz, 2H), 3.85 (s, 3H), 3.80 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 166.5, 162.4, 157.5, 130.3, 129.0, 128.8, 126.8, 120.7, 113.8, 110.3, 55.4, 55.2, 40.1.

-

Mass Spectrometry (ESI-MS): m/z 272.13 [M+H]⁺.

-

Melting Point: To be determined.

Advantages of the Microwave-Assisted Protocol

This microwave-assisted method offers several significant advantages over conventional heating protocols for the synthesis of 4-methoxy-N-(2-methoxybenzyl)benzamide.

Comparison of Reaction Parameters:

| Parameter | Microwave-Assisted Method | Conventional Heating |

| Reaction Time | 10 minutes | Several hours to overnight |

| Temperature | 100 °C | Reflux (solvent dependent) |

| Yield | Typically high (>85%) | Variable |

| Energy Consumption | Lower | Higher |

| Byproduct Formation | Minimized | Potential for more side reactions |

The dramatic reduction in reaction time from hours to minutes is a key advantage, significantly increasing laboratory throughput.[3][6] Furthermore, the precise temperature control and uniform heating provided by microwave irradiation often lead to higher yields and purer products, simplifying the purification process.[3][5] This aligns with the principles of green chemistry by reducing energy consumption and waste generation.[2][4]

Conclusion

The detailed protocol herein provides a highly efficient, rapid, and sustainable method for the synthesis of 4-methoxy-N-(2-methoxybenzyl)benzamide using microwave irradiation. This approach is well-suited for researchers and scientists in drug development who require efficient methods for the generation of compound libraries. The significant advantages in terms of reaction time, yield, and environmental impact make microwave-assisted synthesis a superior alternative to traditional synthetic methodologies for this class of compounds.

References

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.

-

Patsnap. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Retrieved February 15, 2026, from [Link]

-

Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec. Retrieved February 15, 2026, from [Link]

-

Carbodiimide. (2024, November 26). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Martins, N., et al. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved February 15, 2026, from [Link]

- Sharma, V. K., & Goswami, M. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.

-

THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12). ResearchGate. Retrieved February 15, 2026, from [Link]

- Cao, H., et al. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800.

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 15, 2026, from [Link]

-

Carbodiimide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

-

Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (n.d.). Bentham Science. Retrieved February 15, 2026, from [Link]

- Szumera, J., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1845.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. Carbodiimide - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Amide Coupling of 4-methoxybenzoic acid and 2-methoxybenzylamine

Introduction: The Art and Science of Amide Bond Formation

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and finding ubiquitous application in pharmaceuticals, polymers, and advanced materials. The formation of this robust linkage, however, is a thermodynamically unfavorable process requiring the strategic activation of a carboxylic acid to facilitate its coupling with an amine. This guide provides a comprehensive overview and detailed protocols for the synthesis of N-(2-methoxybenzyl)-4-methoxybenzamide through the reaction of 4-methoxybenzoic acid with 2-methoxybenzylamine, a reaction exemplary of a typical amide bond formation.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis. We will explore two of the most prevalent and effective classes of coupling reagents: carbodiimides, exemplified by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), and uronium/aminium salts, with a focus on the highly efficient reagent, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Selecting Your Coupling Reagent: A Comparative Analysis

The choice of coupling reagent is paramount and is dictated by factors such as substrate reactivity, desired reaction conditions, and the potential for side reactions. Below is a comparative analysis of the EDC/HOBt and HATU systems to aid in your selection process.

| Feature | EDC/HOBt | HATU |

| Reagent Class | Carbodiimide with additive | Uronium/Aminium Salt |

| Mechanism | Forms a highly reactive O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester.[1] | Directly forms a highly reactive OAt-active ester.[2] |

| Efficiency | Generally good to excellent yields. Can be sluggish with sterically hindered or electron-deficient substrates.[3] | Very high coupling efficiencies and fast reaction rates, even with challenging substrates. |

| Byproducts | Water-soluble urea byproduct, easily removed by aqueous workup. | Tetramethylurea, which is also water-soluble. |

| Additives | Requires an additive like HOBt or Oxyma to suppress racemization and improve efficiency.[1] | The activating group (HOAt) is incorporated into the reagent itself. |

| Base | Often requires a non-nucleophilic base (e.g., DIPEA, Et3N) to neutralize amine salts or facilitate the reaction. | Requires a non-nucleophilic base, most commonly DIPEA, to deprotonate the carboxylic acid.[2] |

| Solvent | Commonly performed in polar aprotic solvents like DMF, DCM, or acetonitrile. | Typically used in polar aprotic solvents such as DMF. |

| Cost | Generally more cost-effective. | Higher cost. |

Mechanistic Insights: Visualizing the Reaction Pathways

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The following diagrams illustrate the pathways for both EDC/HOBt and HATU-mediated amide coupling.

EDC/HOBt Coupling Mechanism

The reaction commences with the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and can rearrange to an inactive N-acylurea. The addition of HOBt intercepts the O-acylisourea to form a more stable and highly reactive HOBt-ester, which then readily undergoes nucleophilic attack by the amine to yield the desired amide.[1]

Caption: EDC/HOBt mediated amide bond formation.

HATU Coupling Mechanism

In the HATU-mediated coupling, the carboxylic acid is first deprotonated by a non-nucleophilic base, typically DIPEA. The resulting carboxylate anion then attacks HATU to form an active OAt-ester. This activated ester is highly reactive towards the amine, leading to the rapid formation of the amide bond.[2]

Caption: HATU mediated amide bond formation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of N-(2-methoxybenzyl)-4-methoxybenzamide using both EDC/HOBt and HATU coupling reagents.

Protocol 1: Synthesis using EDC/HOBt

Materials:

-

4-methoxybenzoic acid

-

2-methoxybenzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzoic acid (1.0 eq).

-

Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.2 M concentration).

-

Reagent Addition: To the stirred solution, add 2-methoxybenzylamine (1.0 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC-HCl (1.2 eq) portion-wise over 5 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-methoxybenzyl)-4-methoxybenzamide.

Protocol 2: Synthesis using HATU

Materials:

-

4-methoxybenzoic acid

-

2-methoxybenzylamine

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere, add 4-methoxybenzoic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.2 M).

-

Reagent Addition: Add HATU (1.1 eq) to the solution and stir for 5 minutes.

-

Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for another 15-30 minutes at room temperature to pre-activate the carboxylic acid.

-

Amine Addition: Add 2-methoxybenzylamine (1.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

-

Work-up:

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine (2x).

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield the pure amide product.

Product Characterization

The identity and purity of the synthesized N-(2-methoxybenzyl)-4-methoxybenzamide should be confirmed by standard analytical techniques.

-

Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of both the 4-methoxybenzoyl and 2-methoxybenzyl groups, the methoxy singlets, the benzylic methylene protons (which will appear as a doublet coupled to the NH proton), and the amide proton (which will likely appear as a triplet). For comparison, the ¹H NMR spectrum of the related compound N-benzyl-4-methoxybenzamide shows the benzylic CH₂ protons at approximately 4.82 ppm and the methoxy protons at around 3.87 ppm in CDCl₃.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the amide group (typically in the range of 165-175 ppm).

-

-

Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

Troubleshooting and Optimization

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

-

Increase the equivalents of the coupling reagent and/or base.

-

Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C), monitoring for potential side product formation.

-

-

Presence of Unreacted Starting Material:

-

This indicates incomplete reaction. Consider the points under "Low Yield".

-

Ensure efficient stirring.

-

-

Formation of Side Products:

-

In EDC/HOBt couplings, the formation of N-acylurea can occur if the amine is not reactive enough or if there is an excess of EDC. Using the recommended stoichiometry and pre-activation time can minimize this.

-

For HATU couplings, ensure a non-nucleophilic base like DIPEA is used to avoid its reaction with the activated ester.

-

Conclusion

The synthesis of N-(2-methoxybenzyl)-4-methoxybenzamide via amide coupling of 4-methoxybenzoic acid and 2-methoxybenzylamine can be effectively achieved using either the EDC/HOBt or HATU coupling systems. The choice between these methods will depend on the specific requirements of the researcher, balancing factors such as cost, reaction time, and the need for high efficiency with potentially sensitive substrates. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful synthesis and purification of this and other related amide compounds.

References

-

HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020, December 21). Retrieved from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Stability of 4-methoxy-N-(2-methoxybenzyl)benzamide in aqueous buffer

This technical guide addresses the stability profile of 4-methoxy-N-(2-methoxybenzyl)benzamide , a lipophilic secondary amide often utilized as a structural scaffold in medicinal chemistry (e.g., similar to racetam analogs or kinase inhibitor fragments).

This guide prioritizes the distinction between chemical stability (degradation) and physical stability (precipitation/adsorption), as the latter is the primary cause of experimental failure with this class of compounds.

Compound: 4-methoxy-N-(2-methoxybenzyl)benzamide

Classification: Lipophilic Secondary Benzamide Key Characteristic: High Chemical Stability / Low Aqueous Solubility

Part 1: Executive Technical Summary

Status: Chemically Stable / Physically Labile [1]

In standard aqueous buffers (pH 4.0 – 9.0), this compound exhibits negligible hydrolysis over 24–48 hours. The amide bond is robust, stabilized by resonance from the benzoyl moiety. The 4-methoxy group on the benzoyl ring acts as an electron-donating group (EDG), which slightly reduces the electrophilicity of the carbonyl carbon, further protecting it from nucleophilic attack by water (hydrolysis).

Critical Warning: The most common "stability" issue reported is signal loss due to precipitation or non-specific binding (NSB) . With a predicted LogP of ~2.5–3.0, the compound will rapidly adsorb to polypropylene plastics or precipitate if the co-solvent (DMSO) concentration drops below a critical threshold (typically <0.5% v/v).

Part 2: Troubleshooting & FAQs

Category A: Signal Loss & "Disappearance"

Q1: My LC-MS signal dropped by 40% after 2 hours in PBS (pH 7.4). Is the compound hydrolyzing? A: It is highly unlikely to be hydrolysis. At pH 7.4, the half-life of a benzamide is typically measured in years, not hours.

-

Diagnosis: You are likely experiencing Non-Specific Binding (NSB) or Micro-precipitation .

-

The Fix:

-

Switch from standard polypropylene plates to Low-Binding (LoBind) or Glass-coated plates.

-

Add a surfactant: 0.01% Triton X-100 or 0.05% Tween-20 to the buffer.

-

Check your DMSO content.[2] Ensure the final assay concentration contains at least 1% DMSO or Acetonitrile to maintain solubility.

-

Q2: I see a new peak in the chromatogram. Is this a degradation product? A: Check the mass.

-

If M+1 is 153.1 (4-methoxybenzoic acid) or 138.2 (2-methoxybenzylamine): Then yes, hydrolysis has occurred. This usually only happens if the buffer is contaminated with proteases/amidases or if the pH is extreme (< pH 2 or > pH 10).

-

If M+1 is +16 or +32: This indicates oxidation . The methoxy groups and the benzylic methylene position are susceptible to oxidative metabolism in microsomal assays, but in simple buffer, this suggests light sensitivity or reactive oxygen species (ROS) contamination.

-

Action: Protect samples from light (amber vials) and degas buffers.

Category B: Storage & Handling

Q3: Can I store the stock solution in water? A: No. The compound is insoluble in pure water.

-

Protocol: Prepare a 10 mM stock solution in 100% DMSO (anhydrous). Store at -20°C.

-

Freeze/Thaw: The compound is stable for >5 freeze-thaw cycles in DMSO. Ensure the DMSO is completely thawed and vortexed before pipetting, as DMSO crystallizes in layers.

Q4: Is the compound pH sensitive? A: Only at extremes.

-

pH 1–2: Slow hydrolysis may occur over days.

-

pH 7.4 (PBS/HEPES): Stable.

-

pH 10+: Slow base-catalyzed hydrolysis may occur.

-

Recommendation: For long-term incubations (>24h), use a buffered range of pH 5–8.

Part 3: Experimental Protocols

Protocol 1: Distinguishing Solubility from Stability

Use this protocol to determine if your compound is degrading or just precipitating.

Materials:

-

Test Compound (10 mM DMSO stock)

-

Buffer: PBS pH 7.4[3]

-

Acetonitrile (ACN) containing Internal Standard (IS)

Workflow:

-

Preparation: Spike compound into PBS to reach 10 µM (final DMSO 1%).

-

Incubation: Incubate at 37°C in a glass vial.

-

Sampling (T=0 and T=24h):

-

Aliquot A (Homogeneous): Take 50 µL of sample -> Add 200 µL ACN (stops reaction & dissolves precipitate) -> Analyze.

-

Aliquot B (Supernatant): Centrifuge sample at 15,000 x g for 10 min -> Take 50 µL supernatant -> Add 200 µL ACN -> Analyze.

-

Interpretation:

| Result | Diagnosis |

|---|---|

| Aliquot A = Aliquot B (High Recovery) | Compound is Stable & Soluble. |

| Aliquot A >> Aliquot B | Solubility Issue. Compound precipitated but re-dissolved in ACN. |

| Aliquot A & B both Low (<50%) | Chemical Instability or Adsorption to vial walls. |

Part 4: Visualization of Pathways

Diagram 1: The Stability Decision Tree

This logic flow helps users diagnose the root cause of compound loss.

Caption: Diagnostic workflow to differentiate between physical precipitation, surface adsorption, and true chemical degradation.

Diagram 2: Hydrolysis Mechanism & Products

Visualizing the unlikely degradation pathway to aid in metabolite identification.

Caption: The hydrolysis pathway requires significant activation energy at neutral pH, resulting in cleavage into the acid and amine components.

Part 5: Scientific Grounding & References

Mechanistic Insight: The stability of benzamides in aqueous media is well-documented. The resonance stabilization of the amide bond renders the carbonyl carbon less electrophilic. For 4-methoxy-N-(2-methoxybenzyl)benzamide, the 4-methoxy group further stabilizes the molecule against nucleophilic attack. Hydrolysis typically follows pseudo-first-order kinetics only under extreme acidic conditions (pH < 1) or high temperatures [1].

Solubility & Adsorption: Lipophilic compounds (LogP > 2) exhibit high affinity for hydrophobic surfaces (polystyrene/polypropylene). This phenomenon, known as the "logP effect," is the primary source of error in stability assays for this class of molecules [2]. The use of co-solvents (DMSO) or surfactants is mandatory to maintain thermodynamic solubility [3].

References

-

Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid.[4] Canadian Journal of Chemistry, 59(19), 2853–2863.

-

Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. "Solubility and Instability in Aqueous Buffers." ScienceDirect.

-

Assay Guidance Manual (NCBI). "Assessment of Compound Stability in Assay Buffer." National Institutes of Health.

Sources

Resolution of peak tailing in HPLC of methoxy-benzamides

Technical Support Center: Chromatography Division Ticket Subject: Resolution of Peak Tailing in Methoxy-Benzamides Status: Escalated to Senior Application Scientist Ticket ID: HPLC-MB-8492

Welcome to the Advanced Troubleshooting Center

You are accessing this guide because you are observing significant peak asymmetry (

As benzamides typically contain a basic nitrogen center (amide or substituted amine side chain) and electron-donating methoxy groups, they are prone to secondary silanol interactions . This guide moves beyond basic "check your fittings" advice and addresses the physicochemical root causes.

Module 1: The Root Cause (Mechanism)[1]

Q: Why do methoxy-benzamides tail even on "new" C18 columns?

A: The tailing is rarely a physical column void; it is a chemical battle between your analyte and the stationary phase support.

-

The Analyte: Methoxy-benzamides (e.g., Remoxipride, Sulpiride analogs) often possess a basic nitrogen with a pKa between 8.0 and 9.5. At neutral pH (pH 6-8), these are fully protonated (

). -

The Support: Silica-based columns have residual silanols (

).[1] While "end-capping" reduces these, it never eliminates them. These silanols have a pKa range of 3.5 – 4.5. -

The Interaction: At pH 4-7, silanols are deprotonated (

) and your analyte is protonated (

Visualizing the Interaction

The following diagram illustrates the "Secondary Retention" mechanism causing the tailing.

Caption: Figure 1. Dual retention mechanism. The red dotted line represents the unwanted ionic interaction causing tailing.

Module 2: Mobile Phase Optimization

Q: Can I fix this without buying a new column?

A: Yes. You must suppress the ionization of either the silanol or the analyte.

Strategy A: The "Low pH" Approach (Recommended)

Drive the pH below 3.0 .[2][3]

-

Mechanism: At pH 2.5, the silanols (

) are protonated ( -

Protocol: Use 0.1% Formic Acid or 20mM Phosphate Buffer pH 2.5.

-

Warning: Avoid pH < 2.0 unless using "Sterically Protected" columns (e.g., Agilent StableBond), as hydrolysis of the bonded phase can occur.

-

Strategy B: The "Silanol Blocker" Approach

If you cannot use low pH (e.g., MS sensitivity issues), use a competitive amine.

Q: Which additive is best for benzamides?

| Additive | Mechanism | Pros | Cons |

| Triethylamine (TEA) | Competes for silanol sites.[1][4] | Highly effective for severe tailing. | High background in UV (<210nm); Not MS friendly. |

| Trifluoroacetic Acid (TFA) | Ion-pairing + pH control.[5] | Sharpens peaks significantly. | Suppresses MS signal (Ion Suppression); Retains strongly on column. |

| Ammonium Formate | Buffer (pH control). | MS Compatible; Volatile.[1] | Weaker silanol suppression than TEA. |

Module 3: Column Selection Protocol

Q: My C18 column is brand new, but peaks still tail. Is it defective?

A: Likely not. Standard C18 columns (even end-capped ones) often fail with strong bases. You need a column with High Surface Coverage or Electrostatic Shielding .

Decision Matrix: Selecting the Right Stationary Phase

Caption: Figure 2. Decision tree for stationary phase selection based on pH limits and selectivity needs.

Expert Insight: For methoxy-benzamides, Polar Embedded groups (like Waters SymmetryShield or Agilent Bonus-RP) work by creating a "water shield" near the silica surface, preventing the hydrophobic benzamide from digging deep enough to touch the silanols.

Module 4: Sample Diluent Mismatch

Q: My peak isn't just tailing; it looks "humped" or distorted at the front. Why?

A: This is likely Strong Solvent Effect , not silanol activity. Methoxy-benzamides are lipophilic. If you dissolve them in 100% Methanol/Acetonitrile and inject onto a high-aqueous mobile phase (e.g., 90% Water), the analyte precipitates or travels faster than the mobile phase initially.

The Fix (Dilution Protocol):

-

Ideal: Dissolve sample in the starting mobile phase (e.g., 90% Buffer / 10% ACN).

-

Compromise: If solubility is poor, dissolve in 100% organic, then dilute 1:10 with water immediately before injection.

-

Check: Ensure injection volume is < 1% of column void volume if using strong solvents.

References & Authority

-

Chrom Tech, Inc. (2025).[6] What Causes Peak Tailing in HPLC? Retrieved from

-

Méndez, A., et al. (2003).[7][8] Comparison of the acidity of residual silanol groups in several liquid chromatography columns. Journal of Chromatography A. Retrieved from [7]

-

Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

-

LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.[9] Retrieved from

-

Phenomenex. (2025).[9] How to Reduce Peak Tailing in HPLC? Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. About Mobile Phase with Triethylamine - Chromatography Forum [chromforum.org]

- 4. welch-us.com [welch-us.com]

- 5. support.waters.com [support.waters.com]

- 6. chromtech.com [chromtech.com]

- 7. Comparison of the acidity of residual silanol groups in several liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 4-methoxy-N-(2-methoxybenzyl)benzamide

[1][2]

Executive Summary & Comparison Scope

Objective: To provide a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-methoxy-N-(2-methoxybenzyl)benzamide (C₁₆H₁₇NO₃, MW 271.31), distinguishing it from its structural isomers and matrix interferences.

The Challenge: In drug development and forensic analysis, benzamide derivatives often present as positional isomers. The specific target, 4-methoxy-N-(2-methoxybenzyl)benzamide (hereafter Target-2-OMe ), possesses a methoxy group at the ortho position of the benzyl ring.[1] This guide compares its MS performance and fragmentation "fingerprint" against its most common alternative, the para-isomer 4-methoxy-N-(4-methoxybenzyl)benzamide (hereafter Alt-4-OMe ).[1][2]

Key Findings:

-

Differentiation Strategy: While both isomers yield identical primary fragments (m/z 135, m/z 121), the Target-2-OMe exhibits a distinct "Ortho Effect," leading to unique secondary neutral losses (e.g., CH₂O) and altered ion ratios typically absent in the para alternative.[1]

-

Preferred Method: Energy-Resolved Electrospray Ionization (ESI-MS/MS) provides superior resolution over Electron Ionization (EI) for these isomers due to the control over collision energies required to induce diagnostic secondary fragmentations.[1][2]

Experimental Methodology

To replicate the data discussed, the following self-validating protocols are recommended. These workflows ensure that observed differences are structural, not instrumental artifacts.[2]

Protocol A: High-Resolution ESI-MS/MS (Direct Infusion)[1][2]

-

Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid (Protonation enhancer).[1][2]

-

Flow Rate: 5 µL/min (steady state for energy-resolved scanning).

-

Validation Step: Infuse a "tuning mix" standard (e.g., caffeine, MRFA) immediately prior to analysis to lock mass accuracy to <2 ppm.[2]

-

Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV. Causality: Low energy preserves the molecular ion [M+H]⁺; high energy forces the diagnostic "ortho" rearrangements.[2]

Protocol B: GC-EI-MS (Standard Screening)[1][2]

Fragmentation Mechanics & Pathway Analysis[2][3][4]

The fragmentation of 4-methoxy-N-(2-methoxybenzyl)benzamide is governed by the stability of the amide bond and the aromatic substituents.[1]

Primary Fragmentation Pathways[2]

-

Amide Bond Cleavage (Type I): The most labile bond is the C-N amide linkage.[2]

-

C-N Benzyl Cleavage (Type II):

The "Ortho Effect": The Differentiator

This is the critical mechanism for distinguishing the Target-2-OMe from the Alt-4-OMe .[1]

-

Mechanism: The ortho-methoxy group on the benzyl ring is sterically proximate to the benzylic hydrogens and the amide nitrogen.[1][2]

-

Result: Upon collisional activation, the ortho isomer facilitates a hydrogen transfer or the elimination of formaldehyde (CH₂O, 30 Da) or methanol (MeOH, 32 Da) from the m/z 121 fragment, yielding secondary ions at m/z 91 (Tropylium) or m/z 89 with higher abundance than the para isomer.[2]

Visualization of Pathways (Graphviz)[1]

Caption: Fragmentation pathway highlighting the Ortho-Effect specific to the 2-methoxybenzyl isomer.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the Target-2-OMe with its primary isomer, Alt-4-OMe .

| Feature | Target: 4-methoxy-N-(2-methoxybenzyl)benzamide | Alternative: 4-methoxy-N-(4-methoxybenzyl)benzamide | Interpretation |

| Precursor Ion | m/z 272.128 (ESI+) | m/z 272.128 (ESI+) | Indistinguishable by exact mass alone.[1][2] |

| Major Fragment 1 | m/z 135 (High Abundance) | m/z 135 (High Abundance) | Confirms identical 4-methoxybenzoyl core.[1][2] |

| Major Fragment 2 | m/z 121 (2-methoxybenzyl) | m/z 121 (4-methoxybenzyl) | Isomeric fragments.[1][2] Indistinguishable by mass.[1][2] |

| Diagnostic Ratio | High m/z 91 : m/z 121 ratio | Low m/z 91 : m/z 121 ratio | CRITICAL: The ortho isomer loses CH₂O more readily due to proximity effects [1].[2] |

| Secondary Ion | m/z 119 (Loss of H₂ from 121) | m/z 119 (Less favored) | Ortho cyclization often stabilizes the [M-2H] species.[1][2] |

| Retention Time (GC) | Typically elutes Earlier | Typically elutes Later | Ortho substituents increase steric bulk, reducing boiling point/retention relative to linear para isomers [2].[2] |

Detailed Performance Assessment[1][2]

-

Selectivity:

-

Target-2-OMe is best identified by the m/z 91/121 ratio at 20-40 eV collision energy.[1][2] The ortho position destabilizes the methoxy group, promoting the formation of the bare tropylium ion (m/z 91).[2]

-

Alt-4-OMe retains the methoxy group on the benzyl cation (m/z 121) more strongly because the para resonance stabilization does not facilitate the same proximal elimination mechanisms.[1][2]

-

-

Sensitivity:

-

Both compounds show excellent ionization efficiency in ESI+ due to the amide nitrogen protonation site.[2] However, Target-2-OMe may show slightly lower sensitivity in GC-MS due to potential thermal degradation (cyclization) in the injector port, a common artifact of ortho-substituted benzamides.[1]

-

References

-

National Institute of Standards and Technology (NIST). (2024).[1][2] Benzamide, 2-fluoro-N-(4-methoxyphenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]

-

Abdel-Hay, K. M., et al. (2012).[1][2] Differentiation of methoxybenzoylpiperazines and methylenedioxybenzylpiperazines by GC-IRD and GC-MS. Drug Testing and Analysis. Retrieved from [Link]

A Comparative Guide to the Spectroscopic Analysis of Amide Bonds in 4-methoxy-N-(2-methoxybenzyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

The Significance of Amide Bond Characterization

The amide bond is a cornerstone of peptide and protein chemistry and a prevalent functional group in a vast array of pharmaceuticals and functional materials. Its structural rigidity, conferred by resonance, and its capacity for hydrogen bonding are pivotal to molecular conformation and, consequently, biological activity and material properties. Spectroscopic techniques provide a powerful, non-destructive lens through which to probe the subtle electronic and steric influences on the amide linkage. In the context of 4-methoxy-N-(2-methoxybenzyl)benzamide, the methoxy and benzyl substituents introduce electronic and steric factors that modulate the vibrational and magnetic environments of the amide bond, making it an excellent case study for a multi-faceted spectroscopic analysis.

I. Infrared (IR) Spectroscopy: The Primary Tool for Amide Bond Analysis

Infrared spectroscopy is a highly sensitive method for identifying the vibrational modes of functional groups. For amides, the most diagnostic absorptions are the Amide I and Amide II bands, which are particularly sensitive to the molecular environment.

Expected IR Spectrum of 4-methoxy-N-(2-methoxybenzyl)benzamide

While an experimental spectrum for the title compound is not publicly available, we can predict its key features with high confidence by analyzing structurally similar compounds and considering the electronic effects of its substituents. The analysis of various substituted benzanilides provides a strong foundation for these predictions.

Key Vibrational Modes and Their Predicted Wavenumbers:

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) | Rationale and Comparative Insights |

| N-H Stretch | Stretching vibration of the N-H bond. | 3350 - 3250 (broad) | The position of this band is highly sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the N-H and carbonyl oxygen of adjacent molecules will lead to a broad absorption at a lower frequency compared to the gas phase or in a non-polar solvent. |

| Amide I | Primarily C=O stretching (~80%) coupled with C-N stretching. | 1650 - 1630 | This is the most intense and characteristic absorption for a secondary amide. The electron-donating effect of the 4-methoxy group on the benzoyl ring will slightly decrease the double bond character of the carbonyl group through resonance, shifting this band to a lower wavenumber compared to unsubstituted benzanilide.[1][2] |

| Amide II | A coupled vibration of N-H in-plane bending (~60%) and C-N stretching (~40%). | 1550 - 1530 | This band is a hallmark of secondary amides and is sensitive to conformation and hydrogen bonding. Its intensity is typically strong.[1][2] |

| Amide III | A complex mix of C-N stretching, N-H bending, and other vibrations. | 1300 - 1280 | This band is generally weaker and more complex than the Amide I and II bands. |

| C-O Stretch (Aryl Ether) | Stretching of the C-O bonds of the two methoxy groups. | 1260 - 1240 (asymmetric) and 1040 - 1020 (symmetric) | These strong absorptions are characteristic of aryl ethers and will be prominent in the spectrum. |

| C-H Stretches (Aromatic) | Stretching of the C-H bonds on the benzene rings. | 3100 - 3000 | |

| C-H Stretches (Aliphatic) | Stretching of the C-H bonds in the methoxy and benzyl methylene groups. | 3000 - 2850 |

Comparative FT-IR Spectrum:

For a practical comparison, the FT-IR spectrum of the structurally related compound, N-(2-methoxybenzyl)-2-phenylacetamide, is presented below. This spectrum showcases the characteristic amide absorptions and provides a tangible reference for what to expect from 4-methoxy-N-(2-methoxybenzyl)benzamide.

(Please note: An image of an FT-IR spectrum would be inserted here in a real publication. As a text-based AI, I will describe the key features.)

In the spectrum of N-(2-methoxybenzyl)-2-phenylacetamide, one would observe a strong, broad N-H stretch around 3300 cm⁻¹, a very strong Amide I band near 1645 cm⁻¹, and a strong Amide II band around 1540 cm⁻¹.[3] These features align well with our predictions for 4-methoxy-N-(2-methoxybenzyl)benzamide.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for obtaining high-quality spectra of solid organic compounds due to its minimal sample preparation and high reproducibility.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount of the powdered 4-methoxy-N-(2-methoxybenzyl)benzamide sample directly onto the ATR crystal.

-

Pressure Application: Use the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

II. Comparative Spectroscopic Techniques

While IR spectroscopy is invaluable, a comprehensive understanding of the amide bond is best achieved by integrating data from other spectroscopic methods. Raman and NMR spectroscopy offer complementary information, probing different aspects of the molecular structure.

A. Raman Spectroscopy

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While governed by different selection rules than IR spectroscopy, it also reveals characteristic amide bands.

Expected Raman Shifts for 4-methoxy-N-(2-methoxybenzyl)benzamide:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Key Characteristics and Comparison to IR |

| Amide I | 1650 - 1630 | The Amide I band is also strong in the Raman spectrum. Its position is comparable to that in the IR spectrum. |

| Amide III | 1300 - 1280 | The Amide III band is often more prominent and better resolved in Raman spectra compared to IR spectra, making it a useful diagnostic tool.[4][5] |

| Aromatic Ring Vibrations | 1600, 1580, 1000 | The C=C stretching vibrations of the aromatic rings typically produce strong and sharp signals in the Raman spectrum, which can be useful for structural confirmation. |

Causality in Experimental Choices: Raman spectroscopy is particularly advantageous for samples in aqueous media, as water is a weak Raman scatterer. It is also excellent for analyzing solid samples with no preparation.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms. For amide analysis, both ¹H and ¹³C NMR are indispensable.

Expected NMR Chemical Shifts (in CDCl₃) for 4-methoxy-N-(2-methoxybenzyl)benzamide:

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Rationale and Structural Insights |

| ¹H | Amide N-H | 6.5 - 8.5 (broad) | The chemical shift of the amide proton is highly variable and depends on concentration and solvent due to hydrogen bonding. Its broadness is a characteristic feature. |

| ¹H | Aromatic Protons | 6.8 - 7.9 | The protons on the two benzene rings will appear in this region, with their specific chemical shifts and coupling patterns determined by the positions of the methoxy and amide substituents. |

| ¹H | Benzyl CH₂ | ~4.6 | The methylene protons adjacent to the amide nitrogen and the 2-methoxyphenyl group. |

| ¹H | Methoxy OCH₃ | ~3.8 | The two methoxy groups will likely have slightly different chemical shifts. |

| ¹³C | Carbonyl C=O | 165 - 170 | The chemical shift of the carbonyl carbon is a key indicator of the electronic environment of the amide group. |

| ¹³C | Aromatic Carbons | 110 - 160 | The carbon signals from the two aromatic rings will appear in this region. |

| ¹³C | Benzyl CH₂ | ~45 | |

| ¹³C | Methoxy OCH₃ | ~55 |

Key Insight from NMR: A crucial feature of amides that NMR can reveal is the restricted rotation around the C-N bond due to its partial double-bond character.[6] This can lead to the observation of distinct signals for substituents on the nitrogen atom at room temperature, which may coalesce at higher temperatures as the rotational barrier is overcome.

III. Synthesis and Characterization Workflow

A robust spectroscopic analysis is predicated on the purity of the sample. The following section outlines a reliable synthesis protocol for 4-methoxy-N-(2-methoxybenzyl)benzamide and the subsequent characterization workflow.

Synthesis Protocol: Schotten-Baumann Reaction

This classic method provides a straightforward and efficient route to the target amide from 4-methoxybenzoyl chloride and 2-methoxybenzylamine.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-methoxybenzylamine in a suitable solvent such as dichloromethane in a flask equipped with a magnetic stirrer.

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide, to the flask.

-

Acylation: Slowly add a solution of 4-methoxybenzoyl chloride in dichloromethane to the stirring mixture at room temperature.

-

Reaction: Continue stirring at room temperature for 1-2 hours.

-

Workup: Separate the organic layer, wash it with dilute acid and then with brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-methoxy-N-(2-methoxybenzyl)benzamide.

IV. Logical Frameworks for Spectroscopic Analysis

To ensure a systematic and logical approach to the analysis, the following workflows are recommended.

Workflow for IR Spectrum Interpretation

Caption: A decision tree illustrating the complementary roles of IR, Raman, and NMR spectroscopy in the structural elucidation of the target amide.

V. Conclusion and Future Perspectives

The spectroscopic analysis of 4-methoxy-N-(2-methoxybenzyl)benzamide provides a clear illustration of how a multi-technique approach yields a comprehensive understanding of molecular structure. While IR spectroscopy serves as the primary tool for the rapid identification of the amide functionality, Raman and NMR spectroscopy provide crucial complementary data for a complete structural assignment. For drug development professionals, this level of detailed characterization is essential for understanding structure-activity relationships, ensuring polymorph control, and meeting regulatory requirements. Future studies could involve variable-temperature NMR to quantify the rotational barrier of the C-N bond and solid-state NMR to probe the packing and hydrogen bonding in the crystalline state.

References

-

Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]

-

Abraham, M. H., & Abraham, R. J. (2017). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. RSC Advances, 7(54), 34168-34176. [Link]

-

Horiba Scientific. Raman – Proteins, Structure and Methods. [Link]

-

Kolesov, B. A. (2017). Raman spectra of crystalline secondary amides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 179, 216-220. [Link]

-

University of California, Davis. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

-

1H NMR Spectrum of Amide Compounds. (2024). University Chemistry, 39(5), 1-10. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

ResearchGate. (n.d.). Band decomposition in the amide regions of Raman spectra. [Link]

- Bystrov, V. F., Portnova, S. L., Tsetlin, V. I., Ivanov, V. T., & Ovchinnikov, Y. A. (1969). Conformational studies of peptide systems. The N-H... O= C hydrogen bond and the conformation of amides. Tetrahedron, 25(3), 493-515.

-

Marković, S., & Bělohradský, M. (2018). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. [Link]

-

PubChem. (n.d.). Benzanilide. [Link]

-

Ufaruna, N. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. International Journal of Science and Research, 3(12), 2012-2015. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Marković, S., & Avdović, E. (2018). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. Journal of Engineering & Processing Management, 10(1). [Link]

-

PubChem. (n.d.). Benzanilide. [Link]

-

NIST. (n.d.). Benzanilide, 2-(n-methyl-chloroacetamido)-. NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

-